molecular formula C8H2F4O4 B1294977 Tetrafluorophthalic acid CAS No. 652-03-9

Tetrafluorophthalic acid

Cat. No. B1294977
Key on ui cas rn: 652-03-9
M. Wt: 238.09 g/mol
InChI Key: YJLVXRPNNDKMMO-UHFFFAOYSA-N
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Patent
US04769493

Procedure details

After mixing 50 g of the above dried N-cyclohexyl-tetrafluorophthalimide with 80 ml of 85% sulfuric acid, 80 ml of acetic acid was added to the mixture and it was reacted for 5 hours at 120° to 130° C. with stirring. After the reaction was completed, acetic acid was distilled off from the reaction mixture under a reduced pressure and the product was continuously extracted with toluene for 24 hours. When the toluene layer obtained was concentrated by distillation under a reduced pressure, crude crystals of yellow tetrafluorophthalic anhydride were precipitated. The concentrate was distilled under a reduced pressure (20 mmHg) at 150° C. and the crystals thus obtained were hydolyzed by adding 100 ml of an aqueous 6N hydrochloric acid solution. The hydrolyzed product was cooled and then extracted with ether to provide white crystals of tetrafluorophthalic acid (yield 90%).
Name
N-cyclohexyl-tetrafluorophthalimide
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N2[C:11](=[O:12])[C:10]3=[C:13]([F:20])[C:14]([F:19])=[C:15]([F:18])[C:16]([F:17])=C3C2=O)CCCCC1.S(=O)(=O)(O)[OH:23].Cl.[C:28]([OH:31])(=[O:30])[CH3:29]>>[F:17][C:16]1[C:15]([F:18])=[C:14]([F:19])[C:13]([F:20])=[C:10]([C:11]([OH:23])=[O:12])[C:29]=1[C:28]([OH:31])=[O:30]

Inputs

Step One
Name
N-cyclohexyl-tetrafluorophthalimide
Quantity
50 g
Type
reactant
Smiles
C1(CCCCC1)N1C(C=2C(C1=O)=C(C(=C(C2F)F)F)F)=O
Name
Quantity
80 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture and it
CUSTOM
Type
CUSTOM
Details
was reacted for 5 hours at 120° to 130° C.
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
acetic acid was distilled off from the reaction mixture under a reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the product was continuously extracted with toluene for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
When the toluene layer obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated by distillation under a reduced pressure
CUSTOM
Type
CUSTOM
Details
crude crystals of yellow tetrafluorophthalic anhydride were precipitated
DISTILLATION
Type
DISTILLATION
Details
The concentrate was distilled under a reduced pressure (20 mmHg) at 150° C.
CUSTOM
Type
CUSTOM
Details
the crystals thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
The hydrolyzed product was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C(=C(C1C(=O)O)C(=O)O)F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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